REACTION_SMILES
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[CH3:20][S:21]([CH3:22])=[O:23].[CH3:24][CH2:25][N:26]([CH2:27][CH3:28])[CH2:29][CH3:30].[Cl:14][C:15]([C:16]([Cl:17])=[O:18])=[O:19].[Cl:31][CH2:32][Cl:33].[OH:1][CH2:2][c:3]1[cH:4][cH:5][c:6]([CH3:13])[c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12]1>>[O:1]=[CH:2][c:3]1[cH:4][cH:5][c:6]([CH3:13])[c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(CO)ccc1C
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(C=O)ccc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |